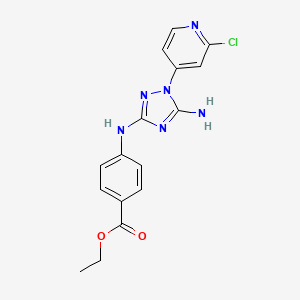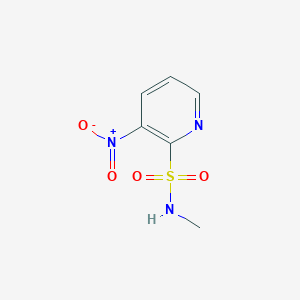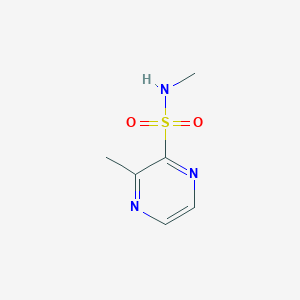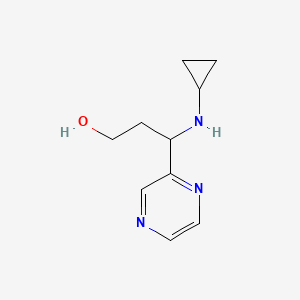
N-ethyl-1-(trifluoromethyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-1-(trifluoromethyl)piperidin-4-amine is a compound belonging to the piperidine class of chemicals. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
The synthesis of N-ethyl-1-(trifluoromethyl)piperidin-4-amine can be achieved through several methods. One common approach is the reductive amination of piperidine derivatives. This involves the condensation of amines with aldehydes or ketones, followed by the reduction of the imine group . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Industrial production methods often focus on optimizing these reactions for scalability and cost-effectiveness.
Chemical Reactions Analysis
N-ethyl-1-(trifluoromethyl)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents such as thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-ethyl-1-(trifluoromethyl)piperidin-4-amine has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing complex organic molecules . In biology, it serves as a precursor for developing biologically active compounds with potential therapeutic applications . In medicine, piperidine derivatives are utilized in the design of drugs with various pharmacological activities, including anticancer, antiviral, and antimicrobial properties . Industrially, this compound is employed in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-ethyl-1-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, and ion channels . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
N-ethyl-1-(trifluoromethyl)piperidin-4-amine can be compared with other piperidine derivatives such as 1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine and 4-amino-2-(trifluoromethyl)pyridine . These compounds share similar structural features but differ in their specific functional groups and biological activities. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased metabolic stability and enhanced lipophilicity, distinguishing it from other piperidine derivatives .
Properties
Molecular Formula |
C8H15F3N2 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
N-ethyl-1-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C8H15F3N2/c1-2-12-7-3-5-13(6-4-7)8(9,10)11/h7,12H,2-6H2,1H3 |
InChI Key |
ZTXVLROSVMPPSF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCN(CC1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid](/img/structure/B13945445.png)





![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13945477.png)


![1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-](/img/structure/B13945495.png)
